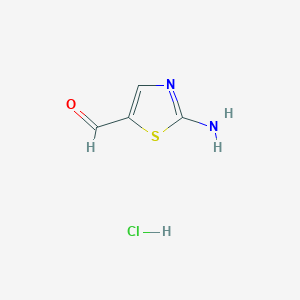

2-Aminothiazole-5-carbaldehyde hydrochloride

Description

Historical Context and Discovery

The development of this compound can be traced back to the broader exploration of thiazole chemistry that began in the late 19th century. The foundational work in thiazole synthesis was established by Arthur Rudolf Hantzsch in 1887, who developed the widely recognized Hantzsch thiazole synthesis method. This synthetic approach involved the reaction of alpha-halo carbonyl compounds with thioureas or thioamides, establishing the groundwork for modern thiazole chemistry. The specific compound this compound emerged from subsequent refinements of these early synthetic methodologies, with the hydrochloride salt form being developed to improve the handling and storage characteristics of the parent aldehyde compound.

The historical significance of this compound is further enhanced by its connection to the broader development of heterocyclic chemistry as a distinct field of study. Early researchers recognized the unique properties of sulfur and nitrogen-containing heterocycles, leading to intensive investigations into their synthetic accessibility and potential applications. The compound was first documented in chemical databases in 2010, as evidenced by its creation date in the PubChem database, indicating its relatively recent emergence as a compound of significant research interest. This timeline corresponds with the increased focus on heterocyclic compounds in pharmaceutical research during the early 21st century.

The evolution of synthetic methods for 2-aminothiazole derivatives has been marked by continuous improvements in efficiency and selectivity. Historical synthetic approaches often suffered from low yields and harsh reaction conditions, prompting researchers to develop more sophisticated methodologies. The Cook Heilborn and Tchernic methods, developed as alternatives to the original Hantzsch synthesis, provided researchers with additional synthetic options for accessing thiazole compounds. These historical developments laid the foundation for the current understanding and utilization of this compound in modern chemical research.

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds known as aminothiazoles, which are characterized by the presence of both amino and thiazole functional groups. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-amino-1,3-thiazole-5-carbaldehyde hydrochloride, reflecting its structural features and salt form. The Chemical Abstracts Service has assigned it the registry number 920313-27-5, which serves as its unique identifier in chemical databases and literature.

The molecular structure of this compound consists of a five-membered thiazole ring containing one sulfur atom and one nitrogen atom, with an amino group attached at the 2-position and an aldehyde functional group at the 5-position. The hydrochloride salt formation occurs through the protonation of the amino group by hydrochloric acid, resulting in improved solubility and stability characteristics compared to the free base form. The parent compound, 2-aminothiazole-5-carbaldehyde, has the Chemical Abstracts Service registry number 1003-61-8 and a molecular weight of 128.15 grams per mole.

The classification of this compound extends beyond simple structural considerations to include its functional properties and reactivity patterns. As a member of the 2-aminothiazole family, it exhibits characteristic nucleophilic and electrophilic reaction sites that make it particularly valuable as a synthetic intermediate. The aldehyde functional group provides a site for nucleophilic addition reactions, while the amino group can participate in various substitution and condensation reactions. The thiazole ring system contributes to the overall electronic properties of the molecule, influencing its reactivity and potential biological activity.

Alternative nomenclature systems have been employed to describe this compound, including the use of common names and structural descriptors. The compound is also known by several synonyms, including 2-amino-5-formylthiazole hydrochloride and 2-amino-1,3-thiazole-5-carbaldehyde hydrogen chloride. These alternative names reflect different approaches to describing the molecular structure and are commonly encountered in chemical literature and commercial databases.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features and versatile reactivity patterns. Thiazole-containing compounds occupy a dominant position in organic and medicinal chemistry due to their exceptional reactivity and diverse biological activities. The presence of both sulfur and nitrogen heteroatoms in the five-membered ring system creates a unique electronic environment that influences the compound's chemical behavior and potential applications.

The compound serves as a crucial building block for the synthesis of more complex heterocyclic systems through various chemical transformations. Research has demonstrated its utility in the preparation of substituted thiazole derivatives, including N-substituted, 3-substituted, 4-substituted, and multi-substituted variants. These structural modifications allow for the fine-tuning of molecular properties and the development of compounds with specific biological activities. The aldehyde functional group provides a reactive site for condensation reactions, enabling the formation of Schiff bases, hydrazones, and other important synthetic intermediates.

The electronic properties of the thiazole ring system contribute significantly to the compound's reactivity and stability. The sulfur atom's ability to participate in resonance structures affects the electron density distribution throughout the molecule, influencing both nucleophilic and electrophilic reaction pathways. The nitrogen atoms in the ring and amino substituent provide additional sites for hydrogen bonding and coordination interactions, which are crucial for biological activity and molecular recognition processes.

Modern heterocyclic chemistry has recognized this compound as a privileged scaffold for drug discovery applications. The compound's structural features align with known pharmacophores that exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This recognition has led to extensive structure-activity relationship studies aimed at optimizing the biological properties of thiazole-based compounds through systematic structural modifications.

The compound's significance is further enhanced by its role in developing novel synthetic methodologies. Recent research has explored innovative approaches to thiazole synthesis, including cascade annulation reactions and solid-phase synthesis strategies. These advanced synthetic methods have expanded the accessibility of thiazole derivatives and enabled the preparation of diverse compound libraries for biological screening applications.

Overview of Research Development Timeline

The research development timeline for this compound reflects the broader evolution of heterocyclic chemistry and pharmaceutical research over the past several decades. The initial period of development, spanning from the late 19th century through the mid-20th century, focused primarily on establishing fundamental synthetic methodologies for thiazole compounds. The pioneering work of Hantzsch in 1887 provided the foundation for subsequent research efforts, establishing the basic principles of thiazole ring formation through cyclization reactions.

The period from 1950 to 1990 witnessed significant advances in understanding the chemical properties and reactivity patterns of aminothiazole compounds. During this era, researchers developed improved synthetic methods and began to explore the biological activities of thiazole derivatives. The 1983 publication by researchers investigating N,N-disubstituted 2-aminothiazole-5-carbaldehydes marked an important milestone in understanding the structural features and conformational properties of these compounds. This research provided crucial insights into the barrier to rotation of amino groups and the mesomeric interactions between functional groups.

The modern era of research, beginning in the 1990s and continuing to the present, has been characterized by intensive investigation of the pharmaceutical potential of 2-aminothiazole derivatives. The development of computational chemistry tools and high-throughput screening methods has accelerated the pace of discovery and enabled more sophisticated structure-activity relationship studies. The period from 2008 to 2020 saw particularly intensive research activity, as documented in comprehensive reviews highlighting the synthesis and biological evaluation of numerous 2-aminothiazole-containing compounds.

Recent developments in the field have focused on expanding synthetic methodologies and exploring new applications for this compound. The 2020s have witnessed the development of novel cascade annulation methods for thiazole synthesis, including the use of Dess-Martin periodinane reagent-mediated reactions. These advanced synthetic approaches have improved the efficiency and selectivity of thiazole formation, making complex derivatives more accessible for research applications.

The commercial availability and documentation of this compound in chemical databases, as evidenced by its 2010 creation date in PubChem and subsequent modifications through 2025, reflects the compound's growing importance in research applications. The continuous updates to chemical databases and the development of improved analytical characterization methods have facilitated research efforts and enabled more precise understanding of the compound's properties and behavior.

Table 1: Physical and Chemical Properties of this compound

Table 2: Comparative Properties of Free Base vs. Hydrochloride Salt

Propriétés

IUPAC Name |

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWAZDCUJYHFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674221 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920313-27-5 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Steps

Preparation of β-Ethoxyacrylamide Intermediate

- Coupling of β-ethoxyacryloyl chloride with aniline derivatives under pyridine base in tetrahydrofuran (THF) at 0°C to room temperature.

- This step produces β-ethoxyacrylamide intermediates in moderate to good yields (~74%).

-

- Treatment of β-ethoxyacrylamide with N-bromosuccinimide (NBS) in a mixture of 1,4-dioxane and water at low temperature (-10 to 0°C), followed by stirring at room temperature.

- This step selectively brominates the α-position of the acrylamide without bromination of the amide nitrogen or aromatic ring, avoiding side reactions.

-

- One-pot addition of thiourea to the brominated intermediate, followed by heating to 80°C to promote cyclization and ring closure to form the 2-aminothiazole core.

- The reaction mixture is then treated with ammonium hydroxide to precipitate the product.

-

- The solid product is collected by vacuum filtration, washed, and dried.

- Yields for this step are reported to be excellent, typically around 95%.

Conversion to Hydrochloride Salt

- The free base 2-aminothiazole-5-carbaldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| β-Ethoxyacrylamide formation | β-Ethoxyacryloyl chloride, aniline, pyridine, THF | 0°C to RT, overnight | 74 | Clean coupling, no protection needed |

| α-Bromination | NBS, dioxane/water | -10 to 0°C, then RT | Not isolated | Selective α-bromination |

| Thiazole ring closure | Thiourea, heat | 80°C, 2 hours | 95 | One-pot cyclization |

| Hydrochloride salt formation | HCl (2N) | 0-5°C | Quantitative | Stable salt form |

Alternative Preparation via Ortho-Lithiation and Coupling

An earlier method involves:

- Directed ortho-lithiation of 2-chlorothiazole using strong bases (e.g., n-butyllithium).

- Subsequent nucleophilic coupling with isocyanates or aniline derivatives to form carboxamide intermediates.

- Protection and deprotection steps to manage reactive amide nitrogen.

- Final condensation with hydroxyethylpiperazine and acidification to yield the hydrochloride salt.

This method, while effective, requires handling air- and moisture-sensitive organometallic reagents and involves multiple protection/deprotection steps, making it less practical for large-scale synthesis.

Comparative Analysis of Methods

| Feature | α-Bromination/Thiourea Method | Ortho-Lithiation/Coupling Method |

|---|---|---|

| Use of organometallic reagents | No | Yes (n-BuLi, NaH) |

| Protection/deprotection steps | No | Yes |

| Reaction complexity | Lower | Higher |

| Overall yield | Higher (up to 95%) | Moderate |

| Scalability | Amenable to large scale | Limited due to sensitive reagents |

| Safety | Safer due to absence of pyrophoric reagents | Requires careful handling of reactive bases |

Research Findings and Applications

- The α-bromination followed by thiourea cyclization method has been successfully applied to the synthesis of biologically active 2-aminothiazole derivatives, including the anti-cancer drug dasatinib.

- This method avoids the generation of side products such as N-brominated amides or aromatic bromination, ensuring high purity.

- The process is shorter and operationally simpler, reducing the synthetic sequence and improving overall efficiency.

- The method's robustness and scalability make it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminothiazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 2-Aminothiazole-5-carboxylic acid

Reduction: 2-Aminothiazole-5-methanol

Substitution: Various N-substituted thiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Antitubercular Agents

2-Aminothiazole derivatives have been extensively studied for their antitubercular properties. Research has shown that modifications of the 2-aminothiazole scaffold can lead to compounds with potent activity against Mycobacterium tuberculosis. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong bactericidal activity . The mechanism involves inhibition of key enzymes like mtFabH, which is crucial for mycobacterial fatty acid synthesis .

Broad-Spectrum Antimicrobial Properties

Beyond tuberculosis, 2-aminothiazole compounds exhibit broad-spectrum antimicrobial effects. They have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. This broad activity is attributed to their ability to disrupt microbial cell functions and inhibit growth through different mechanisms .

Anticancer Applications

Kinase Inhibitors

The compound has been identified as a precursor for synthesizing kinase inhibitors, particularly those targeting protein tyrosine kinases (PTKs) involved in cancer progression. For example, 2-aminothiazole derivatives are pivotal in the synthesis of dasatinib, a multi-targeted kinase inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . The structural modifications of 2-aminothiazoles enhance their potency and selectivity towards specific cancer-related targets.

Mechanism of Action

The anticancer activity is often linked to the inhibition of cellular signaling pathways that promote tumor growth and survival. The presence of the thiazole ring system contributes to the binding affinity for ATP-binding sites in kinases, effectively blocking their activity and leading to reduced proliferation of cancer cells .

Anti-Inflammatory Effects

Therapeutic Potential

Research indicates that 2-aminothiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response, thereby reducing tissue damage and inflammation markers .

Case Studies

Several studies have documented the use of 2-aminothiazole compounds in experimental models of inflammation. For instance, certain derivatives have been shown to significantly lower levels of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential utility in developing anti-inflammatory drugs .

Synthesis and Structural Modifications

The synthesis of 2-aminothiazole-5-carbaldehyde hydrochloride can be achieved through various methodologies that facilitate the introduction of functional groups necessary for enhancing biological activity. Recent advancements have focused on efficient synthetic routes that minimize by-products and improve yields .

| Methodology | Yield (%) | Remarks |

|---|---|---|

| Chemoselective α-bromination followed by thiourea treatment | High | Effective for large-scale synthesis |

| One-pot reactions with substituted anilines | Moderate | Useful for generating diverse libraries |

Mécanisme D'action

The mechanism of action of 2-Aminothiazole-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, enhancing its biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of 2-Aminothiazole-5-carbaldehyde Hydrochloride and Analogs

*Similarity scores derived from structural or functional group comparisons in referenced sources.

Functional Group Analysis

- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of imines), while the carboxylic acid (CAS 40283-46-3) and its ethyl ester (CAS 32955-21-8) are more suited for amide coupling or hydrolysis reactions .

- Hydrochloride Salt vs. Free Base : The hydrochloride form (CAS 920313-27-5) exhibits superior aqueous solubility and stability compared to the free aldehyde (CAS 1003-61-8), which may oxidize or polymerize under ambient conditions .

- Chlorine Substitution: 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) replaces the aldehyde with chlorine, favoring nucleophilic aromatic substitution (SNAr) reactions rather than aldehyde-mediated condensations .

Physicochemical Properties

- Solubility : The hydrochloride salt’s ionic nature enhances water solubility, whereas ethyl ester derivatives (e.g., CAS 32955-21-8) are more soluble in organic solvents .

- Stability : Hydrochloride salts generally resist oxidation, unlike aldehydes. Carboxylic acids (e.g., CAS 40283-46-3) may decarboxylate under heat or acidic conditions .

Research Findings and Contradictions

- Similarity Score Discrepancies : The similarity score for CAS 920313-27-5 and CAS 1003-61-8 (0.98 in vs. 0.75 in ) suggests differing metrics—structural alignment vs. functional group presence. Clarification is needed for context-dependent interpretations .

Activité Biologique

2-Aminothiazole-5-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is represented by the formula . The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-aminothiazole derivatives with aldehydes in the presence of suitable reagents to yield the desired product .

1. Anti-Cancer Activity

Research has demonstrated that derivatives of 2-aminothiazole, including this compound, exhibit notable anti-proliferative effects against various cancer cell lines. For instance, a series of 2-amino-thiazole derivatives showed significant cytotoxicity against human chronic myeloid leukemia cells (K562) . These compounds were evaluated for their ability to reduce cellular proliferation and induce apoptosis, with some derivatives exhibiting IC50 values in the low micromolar range.

Table 1: Anti-Cancer Activity of 2-Aminothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 21 | K562 | 4.5 | Induction of apoptosis |

| 67 | HepG2 | 3.0 | Cell cycle arrest |

| 70 | A549 | 5.0 | Inhibition of proliferation |

2. Anti-Inflammatory Activity

2-Aminothiazoles have also been investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase (COX) enzymes. A study reported that certain derivatives showed strong inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 0.09 to 6.34 μM . Compounds exhibiting selectivity towards COX-2 over COX-1 are particularly valuable for therapeutic applications, as they may reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: COX Inhibition Activity of Selected Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 7.21 | 0.83 | 8.68 |

| Compound X | 6.34 | 0.71 | 8.91 |

| Compound Y | 1.00 | 0.09 | 11.11 |

3. Antimicrobial Activity

The antimicrobial properties of aminothiazoles have also been explored extensively, particularly against Mycobacterium tuberculosis. A study indicated that certain analogs achieved sub-micromolar minimum inhibitory concentrations (MICs), demonstrating potent bactericidal activity . The mechanism appears to involve disruption of bacterial cell wall synthesis without significant toxicity to mammalian cells.

Table 3: Antimicrobial Activity Against M. tuberculosis

| Compound | MIC (μM) | Bactericidal Activity |

|---|---|---|

| Compound A | <0.5 | Yes |

| Compound B | <1.0 | Yes |

| Compound C | <4.5 | Moderate |

Case Study: Synthesis and Evaluation of Anticancer Activity

A series of experiments evaluated the anticancer potential of synthesized derivatives using xenograft models in mice. For example, compound 1a demonstrated a tumor growth inhibition rate of up to 61% in human colonic adenocarcinoma models when administered at a dose of 200 mg/kg over five days . This finding underscores the compound's potential as a therapeutic agent in oncology.

Case Study: Anti-Tubercular Evaluation

Another significant study focused on the anti-tubercular activity where compounds were tested against various strains of M. tuberculosis. The most promising analogs not only inhibited bacterial growth but also displayed rapid bactericidal effects, achieving complete sterilization within seven days at concentrations as low as 0.625 μM .

Q & A

Q. What are the recommended synthetic routes for 2-aminothiazole-5-carbaldehyde hydrochloride, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives like this compound typically involves cyclization reactions. For example, thiourea derivatives may react with α-haloaldehydes or ketones under basic conditions to form the thiazole core. Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., acetic acid or HCl). Purity can be enhanced via recrystallization from polar solvents like methanol/water .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : To confirm the aldehyde proton (~9-10 ppm) and thiazole ring protons.

- FT-IR : For identifying C=O stretches (~1700 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹).

- HPLC-MS : To verify molecular weight (e.g., [M+H]+ ion) and assess purity. X-ray crystallography (as in related benzoxazole derivatives) can resolve structural ambiguities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol or methanol. Hydrochloride salts generally exhibit improved water solubility. Stability tests should include pH-dependent degradation studies (e.g., 1M HCl/NaOH at 25°C) and thermal analysis (TGA/DSC). Store desiccated at –20°C to prevent hydrolysis or oxidation .

Q. How can researchers mitigate hazards during handling and storage?

Follow strict safety protocols:

Q. What are the primary applications of this compound in medicinal chemistry research?

Thiazole aldehydes are key intermediates in synthesizing pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents. The aldehyde group enables Schiff base formation for further derivatization (e.g., with amines to form imines) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD)?

Discrepancies in structural data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Validate computational models (DFT, molecular dynamics) with experimental XRD data (as in benzoxazole derivatives ). Multi-nuclear NMR (¹³C, ¹⁵N) can clarify protonation states or hydrogen bonding.

Q. What strategies optimize the scalability of this compound synthesis while minimizing impurities?

Scale-up challenges include controlling exothermic reactions and byproduct formation (e.g., NH₄Cl in hydrochloride salts ). Use flow chemistry for better heat management and inline purification (e.g., scavenger resins). Monitor intermediates via LC-MS and optimize workup steps (e.g., fractional crystallization).

Q. How can impurity profiling be conducted for this compound, and what analytical thresholds are recommended?

Impurities (e.g., unreacted starting materials or degradation products) require HPLC with UV/ELSD detection and orthogonal methods like GC-MS for volatile byproducts. Set thresholds per ICH guidelines: identification limit ≤0.10%, qualification limit ≤0.15% .

Q. What role does the aldehyde functional group play in structure-activity relationships (SAR) for thiazole-based drug candidates?

The aldehyde moiety enhances reactivity in covalent inhibitor design (e.g., targeting cysteine residues in enzymes). SAR studies can compare aldehyde derivatives with carboxamide or ester analogs to evaluate potency and selectivity .

Q. How do researchers address low yields in cross-coupling reactions involving this compound?

Low yields may result from aldehyde group instability under harsh conditions (e.g., high-temperature Pd-catalyzed couplings). Use protective groups (e.g., acetal formation) or mild coupling agents (e.g., EDC/HOBt). Alternatively, employ microwave-assisted synthesis to reduce reaction times and improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.